molecular formula C6H10F3NO B12104969 [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol

[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol

Cat. No.: B12104969
M. Wt: 169.14 g/mol
InChI Key: TYOZTYVVWHZEFK-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol typically involves the cycloaddition of azomethine ylides to electron-deficient alkenes. One common method is the 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine. This reaction is carried out in dichloromethane at room temperature, yielding the desired pyrrolidine derivatives in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and proteins. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol: can be compared with other similar compounds such as:

  • [2-(Trifluoromethyl)pyrrolidin-4-yl]methanol
  • [3-(Trifluoromethyl)pyrrolidin-2-yl]methanol

These compounds share the pyrrolidine ring and trifluoromethyl group but differ in the position of the substituents. The unique positioning of the trifluoromethyl and hydroxymethyl groups in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(trifluoromethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(3-11)10-2-4/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOZTYVVWHZEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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